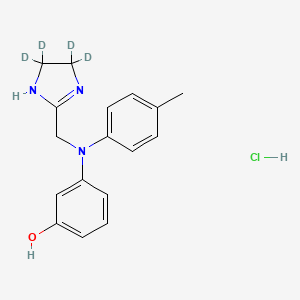

苯妥拉明-d4 盐酸盐

描述

Phentolamine-d4 Hydrochloride is the deuterium labeled version of Phentolamine Hydrochloride . Phentolamine Hydrochloride is a reversible, non-selective, and orally active blocker of α1 and α2 adrenergic receptors that expands blood vessels to reduce peripheral vascular resistance .

Molecular Structure Analysis

The molecular formula of Phentolamine-d4 Hydrochloride is C17H15D4N3O•HCl . The molecular weight is 321.8 g/mol .Physical And Chemical Properties Analysis

Phentolamine-d4 Hydrochloride is a solid substance . It’s slightly soluble in DMSO and Methanol . The exact melting and boiling points are not determined .科学研究应用

Enhancement of Antibiotic Efficacy

Phentolamine has been studied for its ability to enhance the antibacterial activity of macrolide antibiotics against multidrug-resistant (MDR) Gram-negative bacteria . This is particularly important as MDR bacterial infections pose a significant challenge in clinical settings due to limited treatment options.

Neuroprotection and Functional Recovery

Research has demonstrated that phentolamine can protect axon myelination, prevent muscle atrophy, and enhance functional recovery following nerve injury . This suggests potential applications in treating conditions related to nerve damage and muscle wasting disorders.

Chronic Pain Management

Phentolamine is used in infusion therapy for the treatment of chronic pain . Its application in pain management is based on its vasodilatory properties, providing relief by reducing peripheral vascular resistance.

Proteomics Research

The deuterated form of phentolamine, Phentolamine-d4 Hydrochloride, is used in proteomics research as a biochemical reference standard due to its stable isotopic labeling . This allows for more accurate quantification in mass spectrometry analyses.

Cardiovascular Research

Phentolamine’s primary clinical use is in the management of hypertensive emergencies, particularly in cases of pheochromocytoma . Its role in cardiovascular research extends to studying its effects on blood pressure regulation and adrenergic receptor activity.

Molecular Biology Studies

In molecular biology, Phentolamine-d4 Hydrochloride can be used to study the interaction of drugs with cellular components. It serves as a tool to understand the molecular mechanisms of drug action and resistance .

Neuroscience Applications

Phentolamine has shown promise in neuroscience research, particularly in studies related to spinal cord injuries and axonal neuropathy . It may contribute to the development of therapeutic strategies for neurological disorders.

Biochemical Assays

Phentolamine-d4 Hydrochloride is utilized in biochemical assays to investigate its mechanism of action, such as uncoupling the electron transport chain and affecting ATP synthesis . These studies can lead to the discovery of new therapeutic agents and strategies.

作用机制

安全和危害

未来方向

Phentolamine, the non-deuterated version of Phentolamine-d4, has been used in the treatment of hypertensive emergencies, as well as chronic and emergent pain . A recent study suggests that Phentolamine may hold significant promise in treating nerve injuries and denervation induced muscle atrophy following peripheral nerve injury . Given that Phentolamine-d4 Hydrochloride is the deuterium labeled version of Phentolamine, it could potentially be used in similar applications, particularly in research settings where the deuterium label may be useful for tracking the compound.

属性

IUPAC Name |

3-[4-methyl-N-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]anilino]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H/i9D2,10D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEJFGFQYKDAPM-PQDNHERISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)CN(C2=CC=C(C=C2)C)C3=CC(=CC=C3)O)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phentolamine-d4 Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)

![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)

![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)

![rac-cis-3-[(Phenylmethyl)amino]cyclohexanol](/img/structure/B584428.png)

![N-[2-[4-(butylcarbamoylsulfamoyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B584430.png)

![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)